molecular formula C14H13BO4 B571766 2-Benzyloxy-5-formylphenylboronic acid CAS No. 1310384-22-5

2-Benzyloxy-5-formylphenylboronic acid

Cat. No.: B571766
CAS No.: 1310384-22-5
M. Wt: 256.064
InChI Key: HNCABRWZPCRMMA-UHFFFAOYSA-N
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Description

2-Benzyloxy-5-formylphenylboronic acid is an organic compound with the molecular formula C14H13BO4 and a molecular weight of 256.06 g/mol . It is a boronic acid derivative, characterized by the presence of a benzyloxy group and a formyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyloxy-5-formylphenylboronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds . The reaction generally requires a palladium catalyst, a base, and appropriate reaction conditions such as temperature and solvent choice. The starting materials for this synthesis are often a boronic acid or ester and an aryl halide .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the process .

Chemical Reactions Analysis

Types of Reactions

2-Benzyloxy-5-formylphenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid, while reduction yields an alcohol .

Mechanism of Action

The mechanism of action of 2-Benzyloxy-5-formylphenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including enzyme inhibition and molecular recognition . The compound’s boronic acid group interacts with target molecules, forming stable complexes that can modulate biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a benzyloxy group and a formyl group on the phenyl ring. This combination of functional groups provides distinct reactivity and versatility in synthetic applications .

Properties

IUPAC Name

(5-formyl-2-phenylmethoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BO4/c16-9-12-6-7-14(13(8-12)15(17)18)19-10-11-4-2-1-3-5-11/h1-9,17-18H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCABRWZPCRMMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40675317
Record name [2-(Benzyloxy)-5-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-22-5
Record name [2-(Benzyloxy)-5-formylphenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40675317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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